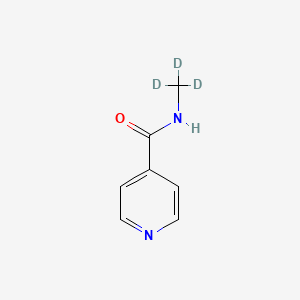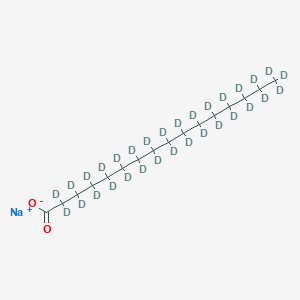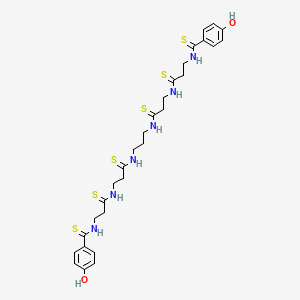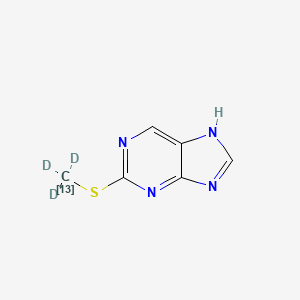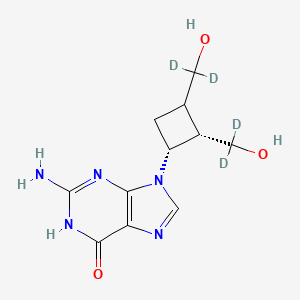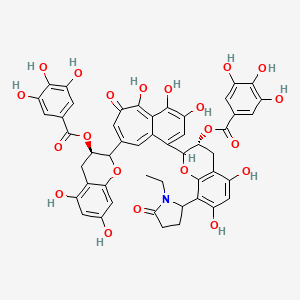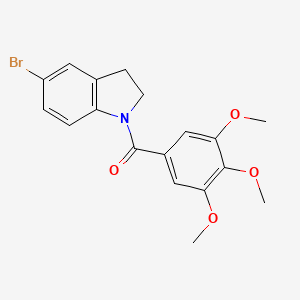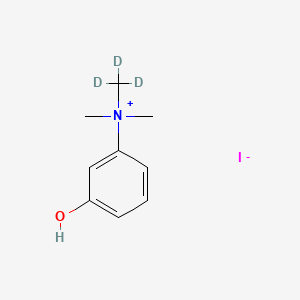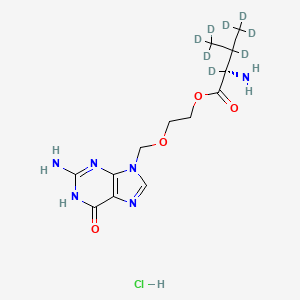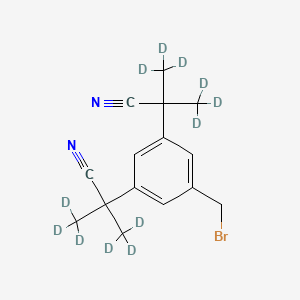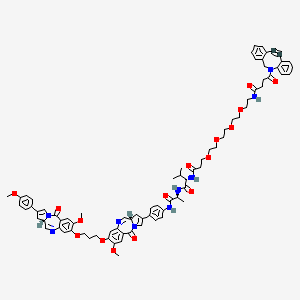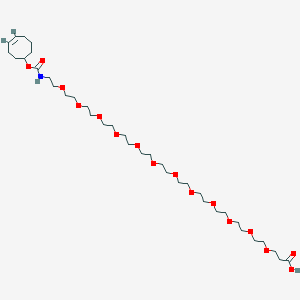
TCO-PEG12-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG12-acid is synthesized by attaching a trans-cyclooctene (TCO) moiety to a polyethylene glycol (PEG) chain, which is then terminated with a carboxylic acid group. The synthesis involves several steps:
Activation of the PEG Chain: The PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a reactive intermediate.
Attachment of the TCO Moiety: The activated PEG chain is then reacted with trans-cyclooctene to form the TCO-PEG intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using EDC or DCC.
Large-Scale Reaction with TCO: The activated PEG is reacted with trans-cyclooctene in large reactors.
Introduction of Carboxylic Acid: The carboxylic acid group is introduced to the PEG chain in bulk, followed by purification and quality control steps to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG12-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Cycloaddition Reactions: The TCO moiety can undergo inverse-electron demand Diels-Alder cycloaddition reactions with tetrazine-containing molecules
Common Reagents and Conditions
EDC or DCC: Used for activating the PEG chain.
Tetrazine: Reacts with the TCO moiety in bioorthogonal reactions.
Primary Amines: React with the carboxylic acid group to form amide bonds
Major Products Formed
Applications De Recherche Scientifique
TCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioorthogonal chemistry for labeling and imaging studies.
Medicine: Utilized in drug development for targeted protein degradation therapies.
Industry: Applied in the production of advanced materials and bioconjugates .
Mécanisme D'action
TCO-PEG12-acid exerts its effects through the following mechanisms:
Bioorthogonal Reactions: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazine, forming stable covalent bonds.
Protein Degradation: In PROTAC applications, this compound serves as a linker that brings the target protein and E3 ubiquitin ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein
Comparaison Avec Des Composés Similaires
TCO-PEG12-acid is unique due to its combination of a TCO moiety and a PEG chain, which provides exceptional reactivity and solubility. Similar compounds include:
TCO-PEG4-acid: A shorter PEG chain variant with similar reactivity but different solubility properties.
TCO-PEG8-acid: An intermediate PEG chain length with balanced properties.
TCO-PEG24-acid: A longer PEG chain variant with enhanced solubility but potentially reduced reactivity.
This compound stands out due to its optimal balance of reactivity, solubility, and versatility in various applications.
Propriétés
Formule moléculaire |
C36H67NO16 |
|---|---|
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1- |
Clé InChI |
FVJWPXWJNGHBBI-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


